molecular formula C26H25Cl2N3O B1682963 Tebuquine CAS No. 74129-03-6

Tebuquine

Cat. No.: B1682963
CAS No.: 74129-03-6
M. Wt: 466.4 g/mol
InChI Key: BCHMRNALCJISMZ-UHFFFAOYSA-N
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Description

Preparation Methods

  • Tebuquine can be synthesized through various routes. One common method involves starting from p-chloroiodobenzene as a raw material.
  • The synthetic process typically includes cyclization reactions and functional group transformations to yield this compound.
  • Industrial production methods may involve large-scale synthesis using optimized conditions.
  • Chemical Reactions Analysis

    • Tebuquine undergoes several types of reactions, including oxidation , reduction , and substitution .
    • Common reagents used in these reactions include oxidizing agents (e.g., chromium trioxide ), reducing agents (e.g., sodium borohydride ), and nucleophiles (e.g., amines ).
    • Major products formed from these reactions include various derivatives of this compound.
  • Scientific Research Applications

    • Tebuquine has applications beyond antimalarial use:

        Chemistry: It serves as a valuable synthetic intermediate for other compounds.

        Biology: Researchers study its effects on cellular processes and potential therapeutic applications.

        Medicine: Besides antimalarial properties, it may have applications in treating other diseases.

        Industry: this compound’s derivatives find use in the pharmaceutical and agrochemical sectors.

  • Mechanism of Action

    • Tebuquine’s antimalarial activity involves targeting the Plasmodium parasite.
    • It interferes with heme detoxification, disrupting the parasite’s ability to neutralize toxic heme by converting it into hemozoin.
    • Molecular targets include heme polymerase and hemozoin formation pathways.
  • Comparison with Similar Compounds

    Biological Activity

    Tebuquine, a member of the 4-aminoquinoline class, is recognized for its potent antimalarial properties. This compound has been extensively studied for its efficacy against various strains of the malaria parasite, particularly Plasmodium falciparum. The following sections detail the synthesis, biological activity, and research findings associated with this compound.

    Synthesis of this compound

    This compound is synthesized through a series of chemical reactions involving 4-aminoquinoline derivatives. A notable synthetic route employs a palladium-catalyzed Suzuki reaction, allowing for the introduction of the 4-chlorophenyl moiety into the 4-hydroxyaniline side chain. This method has led to the development of various analogues with modified properties and enhanced biological activities .

    Key Synthetic Steps

    • Starting Materials : Substituted 1-phenyl-2-propanones are utilized.
    • Intermediate Formation : The synthesis progresses through the formation of 5-nitro[1,1'-biphenyl]-2-ols.
    • Final Condensation : The final product is obtained by condensing with 4,7-dichloroquinoline or its N-oxide derivatives.

    Antimalarial Efficacy

    This compound exhibits significant antimalarial activity, outperforming traditional drugs such as chloroquine and amodiaquine in both in vitro and in vivo studies. It has demonstrated high potency against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, particularly the HB3 and K1 strains .

    Comparative Antimalarial Potency

    CompoundActivity Against HB3Activity Against K1
    This compoundHighly ActiveHighly Active
    AmodiaquineModerateLow
    ChloroquineModerateLow

    The mechanism of action for this compound involves:

    • Heme Polymerization Inhibition : this compound interferes with the polymerization of heme, a critical process for the malaria parasite's survival .
    • Cellular Accumulation : Studies indicate a strong correlation between the cellular accumulation of this compound analogues and their respective IC50 values, suggesting that higher accumulation leads to increased efficacy .

    Pharmacokinetics

    Research indicates that this compound possesses favorable pharmacokinetic properties, including prolonged protection against malaria after oral administration. This characteristic makes it a candidate for further clinical trials .

    Case Studies and Research Findings

    Several studies have highlighted this compound's effectiveness and potential for development into a therapeutic agent:

    • In Vivo Studies : In mouse models infected with Plasmodium berghei, this compound demonstrated high survival rates compared to control groups. The mean survival time was significantly extended in treated mice, confirming its antimalarial activity .
    • Molecular Modeling : Advanced molecular modeling techniques have shown that this compound interacts favorably with the proposed cellular receptor heme, exhibiting optimal interaction energies compared to other compounds in its class .
    • Resistance Studies : Ongoing research aims to understand the mechanisms behind drug resistance in malaria parasites and how this compound can be optimized to overcome these challenges. Its structural modifications have been explored to enhance potency while minimizing toxicity .

    Properties

    CAS No.

    74129-03-6

    Molecular Formula

    C26H25Cl2N3O

    Molecular Weight

    466.4 g/mol

    IUPAC Name

    2-[(tert-butylamino)methyl]-6-(4-chlorophenyl)-4-[(7-chloroquinolin-4-yl)amino]phenol

    InChI

    InChI=1S/C26H25Cl2N3O/c1-26(2,3)30-15-17-12-20(14-22(25(17)32)16-4-6-18(27)7-5-16)31-23-10-11-29-24-13-19(28)8-9-21(23)24/h4-14,30,32H,15H2,1-3H3,(H,29,31)

    InChI Key

    BCHMRNALCJISMZ-UHFFFAOYSA-N

    SMILES

    CC(C)(C)NCC1=C(C(=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)C4=CC=C(C=C4)Cl)O

    Canonical SMILES

    CC(C)(C)NCC1=C(C(=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)C4=CC=C(C=C4)Cl)O

    Appearance

    Solid powder

    Key on ui other cas no.

    74129-03-6

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >2 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    Tebuquine;  CI-897;  CI897;  CI 897;  WR-228,258;  WR 228,258;  WR228,258;  WR-228258;  WR 228258;  WR228258.

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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